1-Chloro-2-fluoro-5-iodo-4-nitrobenzene
Description
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is a halogenated nitroaromatic compound featuring a benzene ring substituted with nitro (-NO₂), chloro (-Cl), fluoro (-F), and iodo (-I) groups at positions 4, 1, 2, and 5, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro group deactivates the aromatic ring, directing further substitutions to specific positions, while the halogens (Cl, F, I) influence reactivity, solubility, and stability. Notably, iodine’s large atomic radius and polarizability enhance its utility in cross-coupling reactions compared to lighter halogens .
Properties
Molecular Formula |
C6H2ClFINO2 |
|---|---|
Molecular Weight |
301.44 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
InChI Key |
CONYGFFSPKNHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions to introduce the desired substituents. For example, nitration of chlorobenzene can introduce the nitro group, followed by halogenation reactions to introduce chlorine, fluorine, and iodine .
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of these reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 5 exhibits high susceptibility to nucleophilic displacement due to its relatively weak C–I bond and the electron-withdrawing effects of the nitro group (para to iodine) and fluorine (ortho to iodine).
Key Reactions:
-
Iodine Replacement by Amines :
In polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base, iodine undergoes substitution with primary/secondary amines to yield aryl amines. For example:Reaction rates depend on the amine’s nucleophilicity and steric bulk .
-
Suzuki–Miyaura Coupling :
The iodine substituent participates in palladium-catalyzed cross-coupling with aryl boronic acids. Nickel catalysts (e.g., NiCl₂ with ferrocenylphosphine ligands) in THF at 80°C facilitate biphenyl derivative formation .
Reduction of the Nitro Group
The nitro group at position 4 is reducible to an amine under standard conditions.
Typical Conditions and Products:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | 1-Chloro-2-fluoro-5-iodoaniline |
| Sn/HCl | Reflux in HCl (6 M) | Same as above |
The nitro group’s electron-withdrawing nature stabilizes the transition state during reduction. Methemoglobinemia observed in analogous nitrobenzene derivatives ( ) underscores the need for careful handling.
Electrophilic Substitution
-
Nitration/Sulfonation :
Requires harsh conditions (conc. H₂SO₄, HNO₃ at 100°C). Substitution occurs at position 6 (meta to nitro) if steric hindrance from iodine permits. -
Halogenation :
Limited due to existing halogen substituents, though bromination at position 6 is feasible using Br₂/FeBr₃ .
Halogen Exchange Reactions
The chlorine atom at position 1 can undergo substitution under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NaI (Finkelstein) | Acetone, 60°C | 1-Iodo-2-fluoro-5-iodo-4-nitrobenzene |
| NaOH (Hydrolysis) | Aqueous EtOH, 80°C | Phenol derivative |
Fluorine’s strong C–F bond and ortho-directing effects typically render it inert under these conditions .
Oxidative Transformations
The nitro group resists further oxidation, but side-chain halogen oxidation can occur:
-
Iodine Oxidation :
Treatment with KMnO₄/H₂SO₄ oxidizes iodine to iodoso (IO) or iodoxy (IO₂) groups, though this is rarely utilized due to competing ring degradation.
Scientific Research Applications
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene involves its interaction with various molecular targets. The presence of multiple halogens and a nitro group can influence its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in electron transfer reactions due to the electron-withdrawing nature of the nitro group .
Comparison with Similar Compounds
Key Observations :
- Iodine’s Role : The target compound’s iodine substituent (position 5) distinguishes it from analogs with lighter halogens. Iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution (NAS) compared to chloro/fluoro derivatives .
- Electron-Withdrawing Effects : The nitro group at position 4 and fluorine at position 2 create a strong electron-deficient ring, reducing electrophilic substitution but favoring NAS or SNAr reactions .
Physical and Chemical Properties
Melting/Boiling Points and Solubility
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (CAS 118-83-2): Density = 1.526 g/cm³, Refractive Index = 1.499, Flash Point = 102°C .
- 1-Chloro-4-nitrobenzene (CAS 100-00-5): Melting point = 83–85°C; pale yellow crystalline solid .
The iodine substituent likely increases molecular weight (estimated ~290–300 g/mol) and melting/boiling points compared to non-iodinated analogs.
Reactivity
- Nucleophilic Aromatic Substitution (NAS) : The target compound’s iodine atom facilitates NAS at position 5, whereas chloro/fluoro analogs require harsher conditions. For example, 1-Chloro-2,4-difluoro-5-nitrobenzene undergoes NAS at position 1 (Cl) under mild conditions due to fluorine’s ortho/para-directing effects .
- Electrophilic Substitution : The electron-withdrawing nitro group suppresses electrophilic reactions, but iodinated derivatives may undergo iododeboronation or Suzuki-Miyaura couplings .
Biological Activity
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene is a halogenated aromatic compound with significant biological activity. This compound, characterized by its unique combination of halogens and a nitro group, has been the subject of various studies due to its potential applications in medicinal chemistry and material science. This article explores the biological activities of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene, summarizing key research findings, case studies, and relevant data.
1-Chloro-2-fluoro-5-iodo-4-nitrobenzene has the molecular formula and is classified as an aryl halide. Its structure includes:
- Chlorine (Cl) : Affects the reactivity and solubility.
- Fluorine (F) : Enhances lipophilicity and bioavailability.
- Iodine (I) : Often used in radiolabeling and contributes to the compound's electrophilicity.
- Nitro group (NO2) : Imparts potential for biological activity through electron-withdrawing effects.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 263.54 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water) | Estimated logP value |
Antimicrobial Properties
Research indicates that halogenated compounds, including 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene, exhibit antimicrobial properties. A study demonstrated that similar nitro-substituted aromatic compounds possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxic effects have been observed in various cancer cell lines. For instance, the compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which induce apoptosis .
Case Study: Anticancer Activity
A notable case study involved the synthesis of derivatives of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene, which were evaluated for their anticancer activities. The derivatives exhibited enhanced activity compared to the parent compound, indicating that modifications to the halogen substituents can significantly influence biological efficacy .
Table 2: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene | 25 | MCF-7 |
| Derivative A | 15 | MCF-7 |
| Derivative B | 10 | MCF-7 |
The biological activity of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene can be attributed to several mechanisms:
- Electrophilic Attack : The presence of halogens increases electrophilicity, facilitating interactions with nucleophiles in biological systems.
- Nitro Group Reduction : Nitro groups can be reduced to amines within cells, potentially leading to reactive intermediates that affect cellular functions.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.
Environmental Impact and Safety
While studying the biological activity of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene, it is crucial to consider its environmental impact. Halogenated compounds are often persistent in the environment and can bioaccumulate. Toxicological assessments are necessary to evaluate their safety for human health and ecological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene, considering reagent selection and reaction conditions?
- Methodology :
- Halogenation/Nitration Sequence : Start with a benzene derivative (e.g., 1-fluoro-5-iodobenzene) and perform nitration at the para position using HNO₃/H₂SO₄. Subsequent chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ or thionyl chloride (SOCl₂) in a solvent like dichloromethane (DCM) at 0–50°C .
- Reagent Optimization : Thionyl chloride is preferred for chlorination due to its efficiency in generating acyl chlorides, while oxalyl dichloride may offer better selectivity in polar aprotic solvents like DCM .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can spectroscopic methods confirm the structure and purity of 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene?
- NMR Analysis :
- ¹H NMR : Absence of aromatic protons (due to full substitution) and characteristic splitting patterns for nitro (NO₂) and halogen (Cl, F, I) groups.
- ¹³C NMR : Distinct signals for carbons adjacent to electron-withdrawing groups (e.g., C-Cl at ~110 ppm, C-NO₂ at ~150 ppm) .
Q. What are the key safety considerations when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) is mandatory due to potential dust/aerosol formation .
- Storage : Store in airtight containers at –20°C to prevent decomposition; avoid prolonged exposure to light or moisture .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration in compliance with EPA guidelines for halogenated nitroaromatics .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, I, NO₂) influence regioselective substitution reactions in this compound?
- Directing Effects :
- The nitro group (-NO₂) is a meta-director, while halogens (Cl, F) are ortho/para-directors. Iodine’s polarizability allows it to act as a weak activating group, enabling substitution at the para position relative to NO₂ .
- Case Study : In Suzuki coupling, the iodine atom serves as a leaving group due to its weaker C-I bond, enabling palladium-catalyzed cross-coupling at position 5 .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) of polyhalogenated nitrobenzenes?
- Solvent Optimization : Use DMF or DMSO to stabilize transition states in NAS, minimizing hydrolysis of reactive intermediates .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce decomposition of nitro groups while maintaining reactivity .
- Protecting Groups : Temporarily protect the nitro group via reduction to NH₂ (using Sn/HCl) during multi-step syntheses .
Q. How can solid-phase synthesis techniques generate diverse heterocyclic libraries from this compound?
- Immobilization : Attach the compound to Rink amide resin via its carboxylic acid derivative (if available), enabling stepwise substitution of halogens .
- Cyclization : After substituting iodine with amines (e.g., o-phenylenediamine), reduce the nitro group to NH₂ and perform acid-catalyzed cyclization to form benzimidazoles or benzodiazepinediones .
- Limitations : Larger rings (e.g., 8-membered benzodiazocines) are challenging due to steric strain; DFT calculations can predict feasible cyclization pathways .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of nitroaromatic intermediates during synthesis?
- Root Cause : Variations in solvent purity (e.g., traces of water in DCM) or reaction temperature (e.g., overheating during distillation) can degrade nitro groups into nitroso derivatives .
- Resolution : Monitor reactions via TLC (Rf = 0.3 in hexane/EtOAc 7:3) and use anhydrous solvents with molecular sieves for moisture-sensitive steps .
Methodological Tables
| Reaction Optimization | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination with SOCl₂/DCM | 50°C, 12 hrs | 78 | |
| Chlorination with oxalyl chloride | 25°C, 6 hrs | 85 | |
| Nitro group reduction (Sn/HCl) | Reflux, 2 hrs | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
